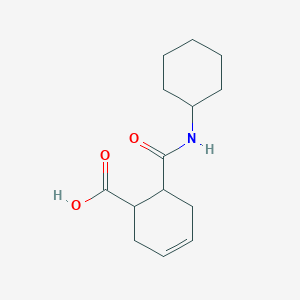

6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid” is a chemical compound with the molecular formula C14H21NO3 . It is a derivative of cyclohexene .

Molecular Structure Analysis

The molecular structure of “6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid” consists of 14 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact structure can be viewed on various chemical databases .Physical And Chemical Properties Analysis

The average mass of “6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid” is approximately 251.321 Da . More detailed physical and chemical properties may be available from specialized chemical databases .Aplicaciones Científicas De Investigación

Organic Synthesis

Carboxylic acids, such as “6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid”, are versatile organic compounds used in various areas like organic synthesis, nanotechnology, and polymers . They can participate in a variety of organic reactions, including substitution, elimination, and oxidation .

Nanotechnology

In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . This could potentially apply to “6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid” as well.

Polymer Science

Carboxylic acids find applications in the area of polymers as monomers, additives, catalysts, etc . Given its structure, “6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid” could potentially be used in similar applications.

Anaerobic Decomposition

Carboxylic acids have been identified as intermediates during the anaerobic decomposition of benzoic acid by a methanogenic consortium . It’s possible that “6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid” could play a similar role in other decomposition processes.

Enantioselective Synthesis

Carboxylic acids can be involved in enantioselective synthesis, which is of great significance in the production of certain pharmaceuticals . For example, (S)-3-cyclohexene-1-carboxylic acid is a precursor for Edoxaban, an important anticoagulant . “6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid” might have similar applications in the synthesis of other chiral compounds.

Surface Modification

Carboxylic acids can assist in the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation, with applications in the production of polymer nanomaterials . This could be another potential application for “6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid”.

Propiedades

IUPAC Name |

6-(cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c16-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17)18/h4-5,10-12H,1-3,6-9H2,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPQLTASDYNLKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2CC=CCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10387677 |

Source

|

| Record name | 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10387677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid | |

CAS RN |

428841-22-9 |

Source

|

| Record name | 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10387677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305901.png)

![[(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid](/img/structure/B1305921.png)

![1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B1305924.png)